molecular formula C5H13ClFN B1488245 2-Fluoro-3-methylbutan-1-amine hydrochloride CAS No. 1780192-93-9

2-Fluoro-3-methylbutan-1-amine hydrochloride

Cat. No. B1488245
CAS RN: 1780192-93-9
M. Wt: 141.61 g/mol
InChI Key: BALSISBWUISBDA-UHFFFAOYSA-N
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Description

“2-Fluoro-3-methylbutan-1-amine hydrochloride”, also known as “Nα-methyl-2-fluoro-3-methylbutan-1-amine hydrochloride”, is a chemical compound that has been gaining attention in various fields of research due to its unique properties and potential applications. Its IUPAC name is “(S)-3-fluoro-3-methylbutan-2-amine hydrochloride” and it has a molecular weight of 141.62 .


Molecular Structure Analysis

The InChI code for “2-Fluoro-3-methylbutan-1-amine hydrochloride” is 1S/C5H12FN.ClH/c1-4(7)5(2,3)6;/h4H,7H2,1-3H3;1H/t4-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

It has a molecular weight of 141.62 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization of Fluorinated Compounds

Fluorinated compounds play a crucial role in the field of organic synthesis, contributing to the development of novel materials and pharmaceuticals. Research on 2-Fluoro-3-methylbutan-1-amine hydrochloride contributes to this area by providing insights into the synthesis and characterization of fluorinated amino acids, amines, and other related compounds. These studies focus on the development of methodologies for introducing fluorine atoms into organic molecules, which is significant for enhancing their physical, chemical, and biological properties. For example, the stereoselective syntheses of fluorinated amino acids from 3-methylbutanoic acid derivatives demonstrate the utility of fluorinated compounds in synthesizing valuable building blocks for pharmaceuticals and materials science (Pigza et al., 2009).

Application in Material Science

Fluorinated materials have significant applications in material science, particularly in the development of conductive and mesoporous materials. Research involving 2-Fluoro-3-methylbutan-1-amine hydrochloride and related fluorinated compounds has led to the synthesis of F-doped SnO2 materials with potential applications in electronics and catalysis. These materials exhibit excellent conductivity and mesoporosity, making them suitable for use in sensors, batteries, and photovoltaic devices. The ability to control the texture, morphology, and photosensitization of these materials underscores the importance of fluorinated compounds in advancing material science technologies (Han et al., 2004).

Advances in Organic Chemistry

The exploration of 2-Fluoro-3-methylbutan-1-amine hydrochloride in organic chemistry research has led to innovative synthetic routes and reaction mechanisms involving fluorinated intermediates. These studies provide insights into the reactivity and selectivity of fluorinated compounds, facilitating the development of novel synthetic strategies for complex organic molecules. For instance, the synthesis of N-alkylated 4-fluoropyrrole derivatives showcases the versatility of fluorinated compounds in constructing heterocyclic structures, which are foundational in pharmaceutical chemistry and organic materials (Kim et al., 2007).

Contributions to Biochemistry and Pharmacology

Research involving fluorinated compounds, including 2-Fluoro-3-methylbutan-1-amine hydrochloride, extends to biochemistry and pharmacology, where the introduction of fluorine atoms into bioactive molecules can significantly alter their metabolic stability, binding affinity, and overall pharmacokinetic profile. Studies in this area aim to exploit the unique properties of fluorine to develop more effective and selective drugs. The synthesis and evaluation of novel propargyl amines as potential fluorine-18 labeled radioligands for detecting MAO-B activity illustrate the potential of fluorinated compounds in enhancing the diagnosis and treatment of neurological disorders (Nag et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FN.ClH/c1-4(2)5(6)3-7;/h4-5H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALSISBWUISBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methylbutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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